Methanone, 2-dibenzofuranylphenyl-
Description
Methanone, 2-dibenzofuranylphenyl- is a ketone derivative featuring a dibenzofuran moiety linked to a phenyl group via a carbonyl bridge. Dibenzofuran, a heterocyclic aromatic system, imparts unique electronic and steric properties to the compound, making it of interest in materials science and organic synthesis.
Properties
CAS No. |
50468-61-6 |
|---|---|
Molecular Formula |
C19H11ClO2 |
Molecular Weight |
306.7 g/mol |
IUPAC Name |
(4-chlorophenyl)-dibenzofuran-2-ylmethanone |
InChI |
InChI=1S/C19H11ClO2/c20-14-8-5-12(6-9-14)19(21)13-7-10-18-16(11-13)15-3-1-2-4-17(15)22-18/h1-11H |
InChI Key |
YIWQCJMKGCWOIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-dibenzofuranylphenyl methanone can be achieved through various methods. One common approach involves the reaction of dibenzofuran with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically takes place under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-dibenzofuranylphenyl methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids and quinones.
Reduction: Methanol derivatives.
Substitution: Brominated or sulfonated benzofuran derivatives.
Scientific Research Applications
2-dibenzofuranylphenyl methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-dibenzofuranylphenyl methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methanone, 2-dibenzofuranylphenyl- with structurally or functionally related compounds, based on available evidence:
*Estimated based on dibenzofuran (C₁₂H₈O) and phenyl ketone (C₇H₅O) subunits.
Key Findings:
Thermal Stability: Di(1H-tetrazol-5-yl) methanone oxime exhibits higher thermal stability (decomposition at 288.7°C) compared to 5,5′-(hydrazonomethylene)bis(1H-tetrazole) (247.6°C), attributed to stronger H-bonding in the former . Methanone, 2-dibenzofuranylphenyl- may exhibit intermediate stability, depending on its intermolecular interactions.
Crystallography: Compound 4 (orthorhombic, density 1.675 g·cm⁻³) from highlights the role of crystal packing in density. Methanone derivatives with rigid aromatic systems (e.g., dibenzofuran or naphthalenyl) may adopt similar dense, ordered structures.
Functional Group Impact: Hydroxy groups in Methanone, (1,4-dihydroxy-3-phenyl-2-naphthalenyl)phenyl- likely enhance solubility and H-bonding capacity compared to the non-hydroxylated dibenzofuranyl variant. This could influence applications in pharmaceuticals or supramolecular chemistry.
Safety Considerations: While safety data for Methanone, 2-dibenzofuranylphenyl- are unavailable, the SDS for Methanone, (1,4-dihydroxy-3-phenyl-2-naphthalenyl)phenyl- emphasizes standard ketone handling protocols (e.g., medical consultation upon exposure) .
Limitations:
Direct experimental data for Methanone, 2-dibenzofuranylphenyl- are absent in the reviewed literature. Comparisons rely on structural analogs, necessitating further research to validate properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
